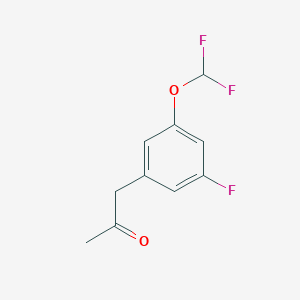
1-(3-(Difluoromethoxy)-5-fluorophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Difluoromethoxy)-5-fluorophenyl)propan-2-one is an organic compound with the molecular formula C10H10F2O2 It contains a difluoromethoxy group and a fluorophenyl group attached to a propan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Difluoromethoxy)-5-fluorophenyl)propan-2-one typically involves the reaction of 3-(difluoromethoxy)-5-fluorobenzaldehyde with a suitable ketone precursor under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Difluoromethoxy)-5-fluorophenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid are employed for halogenation and nitration, respectively.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(3-(Difluoromethoxy)-5-fluorophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(Difluoromethoxy)-5-fluorophenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy and fluorophenyl groups can enhance binding affinity and specificity, leading to desired biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule.
Comparison with Similar Compounds
1-(3-(Difluoromethoxy)phenyl)propan-2-one: Similar structure but lacks the additional fluorine atom.
1-(3-(Trifluoromethoxy)phenyl)propan-2-one: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
1-(3-(Methoxy)phenyl)propan-2-one: Contains a methoxy group instead of a difluoromethoxy group.
Uniqueness: 1-(3-(Difluoromethoxy)-5-fluorophenyl)propan-2-one is unique due to the presence of both difluoromethoxy and fluorophenyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides distinct properties that are not observed in similar compounds.
Properties
Molecular Formula |
C10H9F3O2 |
|---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
1-[3-(difluoromethoxy)-5-fluorophenyl]propan-2-one |
InChI |
InChI=1S/C10H9F3O2/c1-6(14)2-7-3-8(11)5-9(4-7)15-10(12)13/h3-5,10H,2H2,1H3 |
InChI Key |
FWTGXVVHILHDFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC(=C1)F)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















